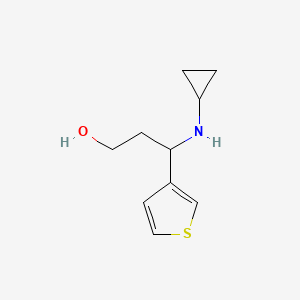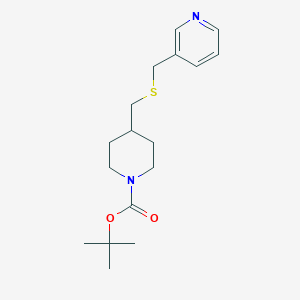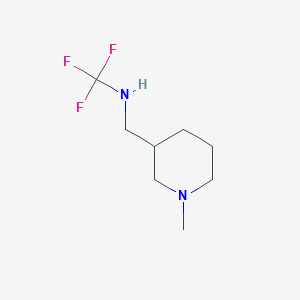
1,1,1-trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine is a fluorinated amine compound characterized by the presence of a trifluoromethyl group and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine typically involves the reaction of a trifluoromethylating agent with a suitable amine precursor. One common method involves the use of trifluoromethyl iodide (CF3I) and a secondary amine, such as N-((1-methylpiperidin-3-yl)methyl)amine, under basic conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the scaling up of the synthesis process while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxides of the original amine.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amine derivatives with various functional groups.
Applications De Recherche Scientifique
1,1,1-Trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Materials Science: Its unique fluorinated structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds used in various industrial applications.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can bind to its target, modulating its activity through various pathways, including inhibition or activation of enzymatic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine: Similar structure but with a different position of the methyl group on the piperidine ring.
1,1,1-Trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine: Contains an isopropyl group instead of a methyl group on the piperidine ring.
Uniqueness
1,1,1-Trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the piperidine ring can affect the compound’s binding affinity to its molecular targets, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C8H15F3N2 |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-[(1-methylpiperidin-3-yl)methyl]methanamine |
InChI |
InChI=1S/C8H15F3N2/c1-13-4-2-3-7(6-13)5-12-8(9,10)11/h7,12H,2-6H2,1H3 |
Clé InChI |
PJWUHMRLCDCIHS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)CNC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)


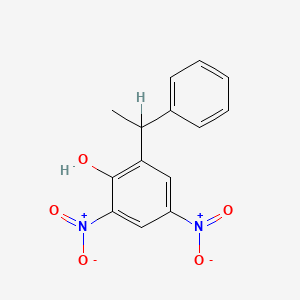
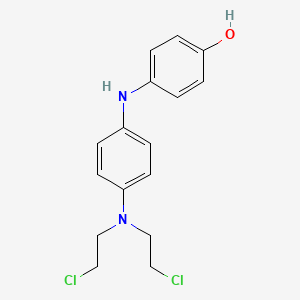
![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)



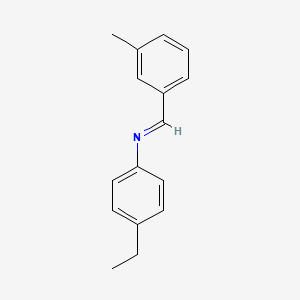
![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)
